molecular formula C16H17N5O4 B2557999 2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1222999-75-8

2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No. B2557999
CAS RN: 1222999-75-8
M. Wt: 343.343
InChI Key: WUDLJTGVFPPGDE-UHFFFAOYSA-N
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Description

2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Spirotetramat

Spirotetramat is a second-generation insecticide developed by Bayer CropScience. It is known for its efficacy and safety for crops, with unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant. This compound plays a crucial role in the synthesis of spirotetramat, serving as a key intermediate .

Pharmacological Applications

The core structure of this compound is related to diazine alkaloids, which are central building blocks for a wide range of pharmacological applications. Diazines exhibit activities such as anticancer, antibacterial, antiallergic, and anti-inflammatory, among others. This compound, with its pyrimidine scaffold, is likely to be explored for similar pharmacological applications .

Organic Synthesis

In organic chemistry, this compound can be used for various synthetic approaches. It may serve as a precursor or intermediate in the synthesis of complex molecules, particularly those with medicinal properties. Its structure suggests potential utility in the synthesis of N-heterocyclic compounds .

Agricultural Chemistry

The compound’s derivatives have potential applications in agriculture, particularly in the development of new pesticides or plant growth regulators. Its structural similarity to known agrochemicals suggests it could be effective in controlling pests or enhancing crop yields .

Industrial Chemistry

In industrial applications, this compound could be utilized in the synthesis of polymers, dyes, and other materials that require specific organic intermediates. Its chemical properties may make it suitable for use in catalytic processes or as a reagent in chemical reactions .

Environmental Impact Studies

While direct information on the environmental impact of this specific compound is not readily available, its structural analogs and derivatives are often assessed for environmental safety. Research into its biodegradability, toxicity, and long-term environmental effects would be crucial for its application in any field .

properties

IUPAC Name

2-[8-(3,4-dimethylanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-8-4-5-10(6-9(8)2)17-15-18-13-12(21(15)7-11(22)23)14(24)19-16(25)20(13)3/h4-6H,7H2,1-3H3,(H,17,18)(H,22,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLJTGVFPPGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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